molecular formula C11H11NO4 B13884484 Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate

Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate

Cat. No.: B13884484
M. Wt: 221.21 g/mol
InChI Key: FTUXLWYGRSPQGY-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate typically involves the reaction of 5-methyl-2-pyridyl ketone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is unique due to its specific substitution pattern and the presence of both ester and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4-(5-methylpyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C11H11NO4/c1-7-3-4-8(12-6-7)9(13)5-10(14)11(15)16-2/h3-4,6H,5H2,1-2H3

InChI Key

FTUXLWYGRSPQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)CC(=O)C(=O)OC

Origin of Product

United States

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